5-Methylisoxazole-4-acetonitrile
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Overview
Description
5-Methylisoxazole-4-acetonitrile is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylisoxazole-4-acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of aldehydes with N-hydroximidoyl chlorides in the presence of a base like triethylamine, leading to the formation of isoxazole derivatives . Another method involves the use of microwave irradiation to reduce reaction time and improve yields .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient.
Chemical Reactions Analysis
Types of Reactions
5-Methylisoxazole-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to oximes or other oxidized derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and bases such as triethylamine . Microwave irradiation is also employed to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-Methylisoxazole-4-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methylisoxazole-4-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the isoxazole ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methylisoxazole-4-acetonitrile include other isoxazole derivatives such as:
- 3,5-Dimethylisoxazole
- 4-Chloroisoxazole
- 5-Phenylisoxazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-6(2-3-7)4-8-9-5/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIOSAXXNVIVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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